molecular formula C7H11NO B187953 5-叔丁基异恶唑 CAS No. 1122-01-6

5-叔丁基异恶唑

货号 B187953
CAS 编号: 1122-01-6
分子量: 125.17 g/mol
InChI 键: GOYSWVUGDCGCPI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Tert-butyl-isoxazole is a derivative of isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazoles form an important class of 1,2-azoles, five-membered N,O-containing heterocycles . They possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .


Synthesis Analysis

The synthesis of isoxazoles has been an interesting field of study for decades due to their synthetic availability, special chemical and biological properties, and widespread practical use . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .


Molecular Structure Analysis

The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations . This makes isoxazoles especially synthetically useful .


Chemical Reactions Analysis

Isoxazoles are especially synthetically useful due to the presence of the labile N–O bond in the isoxazole ring capable of cleavage . This allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .

科学研究应用

抗菌和抗真菌特性

  • 5,7-二叔丁基苯并恶唑(与 5-叔丁基异恶唑在化学上相关)已显示出对结核分枝杆菌和一些非结核分枝杆菌(尤其是异烟肼不活跃的情况)的活性。然而,发现它们的抗真菌活性平庸 (Vinšová 等人,2004 年).

神经兴奋特性

  • 异恶唑氨基酸(类似于 5-叔丁基异恶唑)是重要的神经兴奋剂。它们的对映选择性合成,包括具有异恶唑环的溴代同种异博酸和氨基丙酸等化合物,显示出超过 99% 的对映体过量,表明它们在神经科学研究中的潜力 (Pajouhesh 和 Curry,1998 年).

合成和结构分析

  • 3-氧代异恶唑(如 5-叔丁基-4-甲基异恶唑-3-醇)的化学性质已得到广泛研究,通过 X 射线分析揭示了复杂的形成过程和结构见解 (Brehm 等人,1991 年).

心脏保护的潜力

  • 结构上类似于 5-叔丁基异恶唑的化合物(如 5-(1,1,1,3,3,3-六氟-2-羟基丙烷-2-基)-4,5-二氢异恶唑-3-甲酰胺)已显示出作为丙二酰辅酶 A 脱羧酶抑制剂的潜力。这些抑制剂已显示出显着提高心脏效率和功能的潜力,特别是在缺血性心脏病中 (Cheng 等人,2006 年).

聚合物中的气体渗透性能

  • 涉及叔丁基基团的聚苯并咪唑 (PBI) 的结构变化导致气体渗透性能显着提高。聚合物中的这些改性已显示出气体分离膜材料的潜力 (Kumbharkar 等人,2006 年).

抗病毒和杀虫活性

  • 1-叔丁基-5-氨基-4-吡唑的衍生物(与 5-叔丁基异恶唑具有结构相似性)已显示出对烟草花叶病毒 (TMV) 的有希望的保护活性以及某些杀虫活性。这些化合物可以为开发新的抗病毒剂提供关键信息 (Yang 等人,2020 年).

安全和危害

Safety data sheets suggest that 5-Tert-butyl-isoxazole may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

未来方向

Isoxazoles continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . A large number of publications appear annually on the synthesis of new representatives of isoxazoles . Therefore, it is expected that the research and development of isoxazoles, including 5-Tert-butyl-isoxazole, will continue to be an active area in the future .

属性

IUPAC Name

5-tert-butyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-7(2,3)6-4-5-8-9-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYSWVUGDCGCPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=NO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391262
Record name 5-t-butylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Tert-butyl-1,2-oxazole

CAS RN

1122-01-6
Record name 5-t-butylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-TERT-BUTYLISOXAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of diketone (87) (200 mg, 0.43 mmol) and hydroxylamine hydrochloride (60 mg, 0.86 mmol) in EtOH (5 mL) was irradiated in a microwave reactor (Biotage) for 20 min. at 140° C. Purification by Prep-LC (Gilson) provided 67 mg (34%) of 5-t-butylisoxazole and 28 mg (14%) of 3-t-butylisoxazole as solid.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Tert-butyl-isoxazole
Reactant of Route 2
5-Tert-butyl-isoxazole
Reactant of Route 3
5-Tert-butyl-isoxazole
Reactant of Route 4
5-Tert-butyl-isoxazole
Reactant of Route 5
5-Tert-butyl-isoxazole
Reactant of Route 6
5-Tert-butyl-isoxazole

Citations

For This Compound
43
Citations
Q Chao, KG Sprankle, RM Grotzfeld… - Journal of medicinal …, 2009 - ACS Publications
Treatment of AML patients with small molecule inhibitors of FLT3 kinase has been explored as a viable therapy. However, these agents are found to be less than optimal for the …
Number of citations: 187 pubs.acs.org
GB Li, S Ma, LL Yang, S Ji, Z Fang… - Journal of Medicinal …, 2016 - ACS Publications
Psoriasis is a chronic T-cell-mediated autoimmune disease, and FMS-like tyrosine kinase 3 (FLT3) has been considered as a potential molecular target for the treatment of psoriasis. In …
Number of citations: 29 pubs.acs.org
Y Xu, NY Wang, XJ Song, Q Lei, TH Ye, XY You… - Bioorganic & Medicinal …, 2015 - Elsevier
… powder and then coupled with 5-tert-butyl-isoxazole-3-isocyanate 14, which was achieved by reacting of 3-amino-5-tert-butyl-isoxazole with triphosgene, to yield the ureas 15 and 16. …
Number of citations: 18 www.sciencedirect.com
A Jashari, E Popovski, B Mikhova… - … Section E: Structure …, 2013 - scripts.iucr.org
In the title compound, C16H15N3O4, the dihedral angle between the chromane and isoxazole rings [rms deviations = 0.042 and 0.007 Å, respectively] is 20.33 (12). The molecular …
Number of citations: 8 scripts.iucr.org
Z Chen, Y Wu, D Gu, F Gan - Spectrochimica Acta Part A: Molecular and …, 2007 - Elsevier
… The 3-amino-5-tert-butyl-isoxazole has been prepared according to the literature [14]. The product was filtrated with a great deal of water and dried as yellowish needles (mp 120–121 C)…
Number of citations: 58 www.sciencedirect.com
F Huang, Y Wu, D Gu, F Gan - Thin Solid Films, 2005 - Elsevier
… The synthesis of the compounds is described as follows: 3-Amino-5-tert-butyl-isoxazole used as the initial synthetic material was dissolved in the solution containing acetic acid and …
Number of citations: 55 www.sciencedirect.com
J Yang, K Chen, G Zhang, QY Yang, YS Li… - European Journal of …, 2018 - Elsevier
The RET tyrosine kinase is an important therapeutic target for medullary thyroid cancer (MTC), and drug resistance mutations of RET, particularly V804M and V804L, are a main …
Number of citations: 10 www.sciencedirect.com
F Huang, Y Wu, D Gu, F Gan - Dyes and Pigments, 2005 - Elsevier
… 3-Amino-5-tert-butyl-isoxazole used as the initial synthetic material has been prepared following … 3-Amino-5-tert-butyl-isoxazole was dissolved in a solution containing acetic acid and …
Number of citations: 42 www.sciencedirect.com
CD Gutierrez, V Bavetsias, E McDonald - Tetrahedron letters, 2005 - Elsevier
… Initial reaction conditions were investigated on the solid phase using 3-amino-5-tert-butyl isoxazole and commercially available 4-(4-formyl-3-methoxyphenoxy)butyryl resin (Scheme 1). …
Number of citations: 54 www.sciencedirect.com
F Huang, Y Wu, D Gu, F Gan - Spectrochimica Acta Part A: Molecular and …, 2005 - Elsevier
… 3-Amino-5-tert-butyl-isoxazole used as an initial synthetic material has been prepared following the procedure of Kenneth et al. [7]. The product was filtrated with a great deal of water …
Number of citations: 25 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。